molecular formula C9H15ClN2 B2584643 3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride CAS No. 2137851-34-2

3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B2584643
CAS No.: 2137851-34-2
M. Wt: 186.68
InChI Key: KNSXVBBBWZEBSY-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-1H-pyrazole hydrochloride is a pyrazole derivative characterized by a cyclopentyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring, with a hydrochloride counterion enhancing its solubility and stability . The compound is classified under Category F2, indicating its use in specialized chemical research, and has a purity of 95% as reported in synthetic studies . Pyrazole derivatives are widely explored for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The cyclopentyl group in this compound introduces steric bulk, which may influence binding affinity and metabolic stability compared to analogs with smaller substituents.

Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-11-7-6-9(10-11)8-4-2-3-5-8;/h6-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSXVBBBWZEBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with methyl isocyanide to yield 3-cyclopentyl-1-methyl-1H-pyrazole. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

Research indicates that derivatives of 3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride exhibit significant biological activity, particularly as inhibitors of specific enzymes and receptors involved in inflammatory pathways and cancer progression. The compound's unique structure allows it to effectively interact with biological targets, leading to various pharmacological effects.

Case Study: Inhibition of Enzymatic Activity
A study demonstrated that certain derivatives of this compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The ability to modulate COX activity suggests potential therapeutic uses in treating inflammatory diseases and cancer .

Compound Target Enzyme Inhibition IC50 (µM)
Derivative ACOX-112.5
Derivative BCOX-28.3

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research shows that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy
A series of pyrazole derivatives, including this compound, were tested against various bacterial strains. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Herbicidal Activity

This compound has shown potential as a herbicide due to its ability to inhibit specific plant growth regulators. Studies have indicated that it can effectively control the growth of certain weeds without adversely affecting crop yield.

Case Study: Herbicidal Efficacy
Field trials demonstrated that formulations containing this compound significantly reduced weed populations in treated areas compared to untreated controls.

Weed Species Control Efficacy (%)
Amaranthus retroflexus85
Chenopodium album78

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, ensuring high specificity and yield. The compound's molecular formula is C₉H₁₃ClN₂, with a molecular weight of approximately 188.67 g/mol.

Synthesis Overview:
The synthesis process often includes the following steps:

  • Formation of the pyrazole ring.
  • Alkylation with cyclopentyl groups.
  • Hydrochloride salt formation for increased solubility.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features, molecular weights, and substituents of 3-cyclopentyl-1-methyl-1H-pyrazole hydrochloride with analogous pyrazole-based hydrochlorides:

Compound Name Substituents (Pyrazole Ring) Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
3-Cyclopentyl-1-methyl-1H-pyrazole HCl 3-cyclopentyl, 1-methyl ~232.7 (calc.) Pyrazole, cyclopentyl, HCl Research intermediate
3-Ethyl-4-methyl-1H-pyrazole HCl 3-ethyl, 4-methyl ~176.7 (calc.) Pyrazole, ethyl, methyl, HCl Industrial chemical synthesis
PF-06815345 hydrochloride Tetrazole-linked quinoline complex 634.49 Quinoline, tetrazole, HCl Kinase inhibitor research
1-(3-Chloropropyl)-1H-pyrazole HCl 1-(3-chloropropyl) ~195.1 (calc.) Pyrazole, chloropropyl, HCl Pharmaceutical intermediate
Memantine hydrochloride Adamantane-derived amine 215.75 Adamantane, amine, HCl Neurological drug (NMDA antagonist)


Key Observations:

  • Substituent Effects : The cyclopentyl group in the target compound provides greater steric hindrance compared to ethyl or chloropropyl groups in analogs like 3-ethyl-4-methyl-1H-pyrazole HCl or 1-(3-chloropropyl)-1H-pyrazole HCl. This bulk may reduce metabolic degradation but could limit solubility in aqueous media .
  • Molecular Weight: The target compound (MW ~232.7) is intermediate in size between simpler pyrazoles (e.g., 3-ethyl-4-methyl-1H-pyrazole HCl, MW ~176.7) and complex derivatives like PF-06815345 (MW 634.49), which incorporates a tetrazole-quinoline scaffold for targeted kinase inhibition .
  • Hydrochloride Utility : All listed compounds utilize HCl salts to enhance crystallinity and bioavailability, a common strategy in drug development .

Functional and Pharmacological Comparisons

  • The cyclopentyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to polar analogs .
  • Memantine HCl : Unlike the pyrazole derivatives, memantine’s adamantane structure confers rigidity and NMDA receptor antagonism, highlighting how core ring systems dictate pharmacological targets .
  • PF-06815345 HCl: This compound’s quinoline-pyrazole-tetrazole hybrid structure demonstrates the role of extended aromatic systems in high-affinity protein binding, a feature absent in simpler pyrazoles .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazole hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with a cyclopentyl group at the third position and a methyl group at the first position. This unique arrangement contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or activate signaling pathways relevant to various disease processes. The compound has shown potential in:

  • Inhibition of Enzyme Activity : It can inhibit specific enzymes, leading to reduced inflammation or microbial growth.
  • Activation of Signaling Pathways : By modulating receptor activity, it can influence cellular responses associated with pain and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's structure plays a crucial role in its antimicrobial efficacy, particularly through the presence of the cyclopentyl group which enhances its interaction with bacterial targets .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae32 µg/mL

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce inflammation markers in various cell lines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study examining carrageenan-induced edema in mice, this compound exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug. This suggests that the compound may serve as an alternative treatment for inflammatory conditions .

Pharmacological Studies

Recent pharmacological studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For instance, modifications at the R1 position of related compounds have shown varying degrees of potency against malaria parasites (Plasmodium falciparum), indicating that structural variations can significantly impact biological efficacy .

Table 2: Comparative Potency of Pyrazole Derivatives

CompoundpIC50 Value against P. falciparumReference
3-Cyclopentyl-1-methyl6.0
BIPPO Analog6.8
Other Derivatives<5.0

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